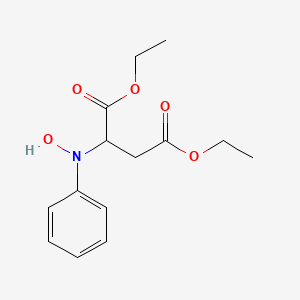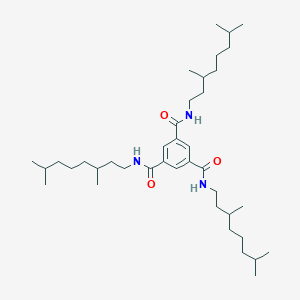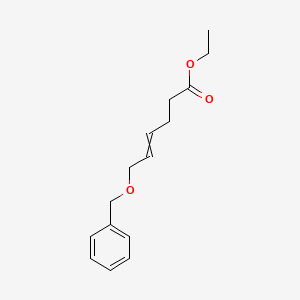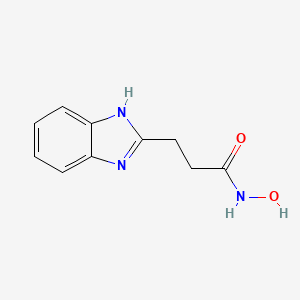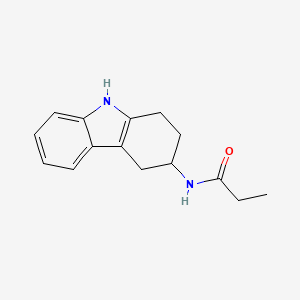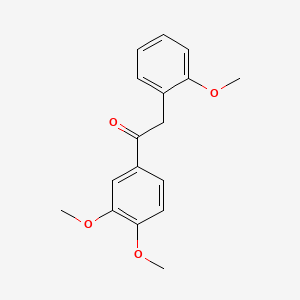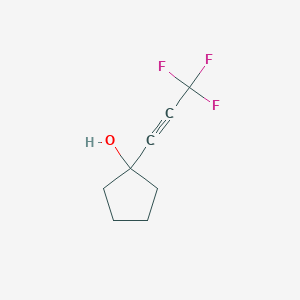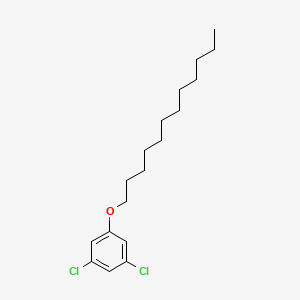
1,3-Dichloro-5-(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-(dodecyloxy)benzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two chlorine atoms and a dodecyloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Dichloro-5-(dodecyloxy)benzene can be achieved through several methodsThe reaction conditions typically involve the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is carried out under controlled temperature and pressure conditions .
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1,3-Dichloro-5-(dodecyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dodecyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or modified alkyl chains.
Scientific Research Applications
1,3-Dichloro-5-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(dodecyloxy)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, the dodecyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
1,3-Dichloro-5-(dodecyloxy)benzene can be compared with other chlorobenzenes and alkoxybenzenes:
1,3-Dichlorobenzene: This compound lacks the dodecyloxy group and has different chemical properties and reactivity.
1,3-Dichloro-5-(methoxy)benzene: The presence of a methoxy group instead of a dodecyloxy group results in different solubility and reactivity characteristics.
1,3,5-Trichlorobenzene: This compound has an additional chlorine atom, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of chlorine atoms and a long alkyl chain, which imparts distinct physical and chemical properties.
Properties
CAS No. |
177094-46-1 |
|---|---|
Molecular Formula |
C18H28Cl2O |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1,3-dichloro-5-dodecoxybenzene |
InChI |
InChI=1S/C18H28Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-21-18-14-16(19)13-17(20)15-18/h13-15H,2-12H2,1H3 |
InChI Key |
KBHKJJYCYTZCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


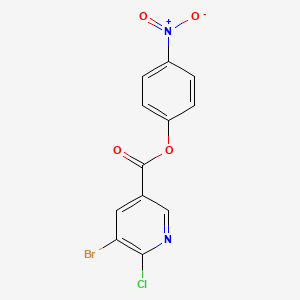
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
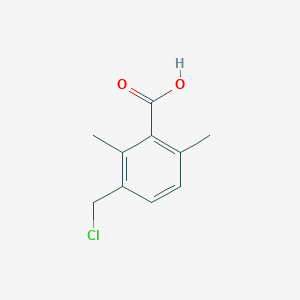
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
